molecular formula C15H23N3O3 B1467641 tert-Butyl 4-(1-methyl-2-oxo-1,2-dihydro-4-pyridinyl)-1-piperazinecarboxylate CAS No. 1353500-09-0

tert-Butyl 4-(1-methyl-2-oxo-1,2-dihydro-4-pyridinyl)-1-piperazinecarboxylate

Cat. No.: B1467641
CAS No.: 1353500-09-0
M. Wt: 293.36 g/mol
InChI Key: GUPMDZKIWYTZIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 4-(1-methyl-2-oxo-1,2-dihydro-4-pyridinyl)-1-piperazinecarboxylate is a chemical compound that has garnered interest in various fields of scientific research. This compound features a piperazine ring substituted with a pyridinyl group and a tert-butyl ester, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(1-methyl-2-oxo-1,2-dihydro-4-pyridinyl)-1-piperazinecarboxylate typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Substitution with Pyridinyl Group: The piperazine ring is then reacted with a pyridinyl derivative, such as 4-chloro-1-methyl-2-oxo-1,2-dihydropyridine, under nucleophilic substitution conditions.

    Esterification: The final step involves the esterification of the piperazine derivative with tert-butyl chloroformate in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(1-methyl-2-oxo-1,2-dihydro-4-pyridinyl)-1-piperazinecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the pyridinyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Corresponding pyridine N-oxide derivatives.

    Reduction: Reduced piperazine derivatives.

    Substitution: Various substituted piperazine derivatives depending on the nucleophile used.

Scientific Research Applications

tert-Butyl 4-(1-methyl-2-oxo-1,2-dihydro-4-pyridinyl)-1-piperazinecarboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(1-methyl-2-oxo-1,2-dihydro-4-pyridinyl)-1-piperazinecarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-(4-chlorophenyl)-1-piperazinecarboxylate
  • tert-Butyl 4-(4-methoxyphenyl)-1-piperazinecarboxylate

Uniqueness

tert-Butyl 4-(1-methyl-2-oxo-1,2-dihydro-4-pyridinyl)-1-piperazinecarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its pyridinyl group enhances its ability to interact with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

tert-butyl 4-(1-methyl-2-oxopyridin-4-yl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O3/c1-15(2,3)21-14(20)18-9-7-17(8-10-18)12-5-6-16(4)13(19)11-12/h5-6,11H,7-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUPMDZKIWYTZIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=O)N(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 4-(1-methyl-2-oxo-1,2-dihydro-4-pyridinyl)-1-piperazinecarboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 4-(1-methyl-2-oxo-1,2-dihydro-4-pyridinyl)-1-piperazinecarboxylate
Reactant of Route 3
Reactant of Route 3
tert-Butyl 4-(1-methyl-2-oxo-1,2-dihydro-4-pyridinyl)-1-piperazinecarboxylate
Reactant of Route 4
Reactant of Route 4
tert-Butyl 4-(1-methyl-2-oxo-1,2-dihydro-4-pyridinyl)-1-piperazinecarboxylate
Reactant of Route 5
Reactant of Route 5
tert-Butyl 4-(1-methyl-2-oxo-1,2-dihydro-4-pyridinyl)-1-piperazinecarboxylate
Reactant of Route 6
Reactant of Route 6
tert-Butyl 4-(1-methyl-2-oxo-1,2-dihydro-4-pyridinyl)-1-piperazinecarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.